molecular formula C16H13ClN2O2S B11086180 4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11086180
M. Wt: 332.8 g/mol
InChI Key: CTGPDSCJFIUDFL-UHFFFAOYSA-N
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Description

4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound with the molecular formula C16H13ClN2OS. This compound is part of the thienopyridine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the condensation of 3-methylpentane-2,4-dione with cyanothioacetamide and an α-halocarbonyl compound in the presence of sodium ethoxide. This reaction proceeds through a series of intermediate steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution on the phenyl ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H13ClN2O2S

Molecular Weight

332.8 g/mol

IUPAC Name

(4-chlorophenyl) 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H13ClN2O2S/c1-8-7-9(2)19-15-12(8)13(18)14(22-15)16(20)21-11-5-3-10(17)4-6-11/h3-7H,18H2,1-2H3

InChI Key

CTGPDSCJFIUDFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC3=CC=C(C=C3)Cl)N)C

Origin of Product

United States

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